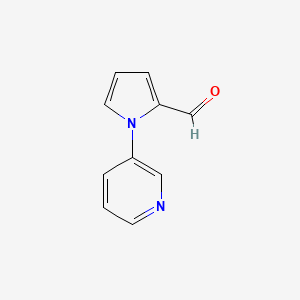

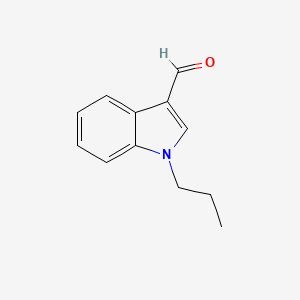

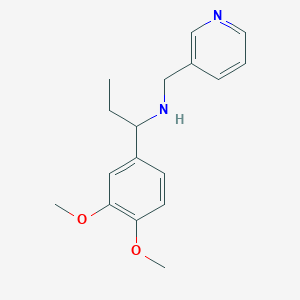

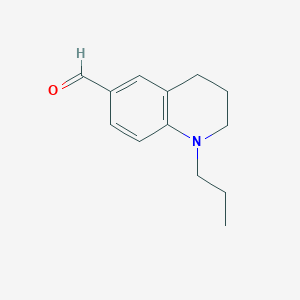

![molecular formula C10H10N2O4 B1274668 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid CAS No. 878437-17-3](/img/structure/B1274668.png)

4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Attached to this furan ring is an oxadiazole ring, another five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of substituted benzaldehyde with a compound in a solvent like 1,4-dioxane . The reaction mixture is typically refluxed for several hours, then poured into cold water. The resulting crystals are filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .Molecular Structure Analysis

The molecular structure of “4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” is likely to be complex due to the presence of multiple ring structures. Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis

The chemical reactions involving “4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” could be diverse, depending on the conditions and reagents used. For instance, in the presence of a base, the compound may act as a general base in the formation of the anion of malononitrile .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” would depend on its exact molecular structure. For instance, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .Scientific Research Applications

Pharmacological Research

The oxadiazole ring, a component of this compound, is known for its presence in various pharmacologically active molecules. The compound’s potential interaction with proteins like aldose reductase suggests its utility in designing inhibitors that could be used in treating complications of diabetes such as diabetic neuropathy .

Antibacterial Agents

Compounds containing the oxadiazole moiety have been reported to exhibit antibacterial properties. This suggests that 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid could be a valuable scaffold for developing new antibacterial agents, particularly against resistant strains .

Antitumor Activity

The structural similarity to other oxadiazole derivatives that have shown antitumor activity implies that this compound could be explored for its efficacy against certain types of cancer cells. It may act by interfering with cell proliferation pathways or inducing apoptosis .

Antiviral Research

Oxadiazole derivatives have been identified as potent antiviral agents. The compound could be investigated for its potential to inhibit viral replication, possibly offering a new avenue for antiviral drug development .

Pesticide Development

The furan and oxadiazole components of the compound are known to be present in various pesticides. Therefore, this compound could be utilized in the synthesis of novel pesticides with potentially improved efficacy and lower environmental impact .

Organic Synthesis

This compound could serve as a precursor or intermediate in the synthesis of more complex organic molecules. Its reactive sites make it suitable for various chemical transformations, which can be valuable in synthetic organic chemistry .

Material Science

Due to the presence of the furan ring, this compound might be investigated for its potential applications in material science, such as the development of new polymers or coatings that require specific thermal or chemical properties .

Analytical Chemistry

The unique structure of this compound, including the oxadiazole ring, could be exploited in analytical chemistry for the development of novel sensors or indicators, particularly for detecting specific biological or chemical substances .

Future Directions

The future directions for research on “4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid” could involve exploring its potential biological activities further. For instance, 1,2,4-oxadiazole derivatives have shown promise as potential alternative templates for discovering novel antibacterial agents .

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-oxadiazole ring, such as this one, have been reported to exhibit a broad range of biological activities . For instance, some derivatives of the oxadiazole nucleus target the protein aldose reductase .

Mode of Action

It is known that oxadiazole derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Oxadiazole derivatives have been reported to impact a variety of biochemical pathways, leading to various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Result of Action

Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they can have diverse effects at the molecular and cellular level .

properties

IUPAC Name |

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBFESAUWPXSBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390382 |

Source

|

| Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |

CAS RN |

878437-17-3 |

Source

|

| Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.